N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-24-19(13-4-5-13)10-15(21-24)11-25(12-16-3-2-8-27-16)20(26)14-6-7-17-18(9-14)23-28-22-17/h2-3,6-10,13H,4-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILDNAXPWRHWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiadiazole ring and multiple heterocycles, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C15H15N5OS with a molecular weight of approximately 313.38 g/mol. The compound features:
- Thiadiazole ring : Known for its pharmacological properties.
- Pyrazole moiety : Associated with anti-inflammatory and anticancer activities.
- Furan group : Contributes to the compound's bioactivity through potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds containing thiadiazole and pyrazole derivatives exhibit promising anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : Compounds related to benzo[c][1,2,5]thiadiazoles have been reported to inhibit the growth of cancer cell lines such as A431 and Jurkat cells with IC50 values in the low micromolar range .
- Mechanism of action : The anticancer effects are often attributed to the interaction with key proteins involved in cell cycle regulation and apoptosis. For example, molecular dynamics simulations suggest that these compounds can bind to Bcl-2 proteins, disrupting their function and promoting cell death .
- Case Studies :
Anti-inflammatory Activity
The pyrazole component is known for its anti-inflammatory properties. Similar compounds have been evaluated for their ability to reduce inflammation markers in vitro:
- Cytokine modulation : Compounds containing pyrazole rings have shown effectiveness in modulating cytokine production in immune cells.
- Case Studies :
- Research has highlighted that certain pyrazole derivatives can significantly lower TNF-alpha levels in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Thiadiazole ring | Essential for anticancer activity |
| Pyrazole substitution | Enhances anti-inflammatory properties |
| Furan group | May improve binding affinity to targets |
Studies indicate that specific substitutions on the pyrazole or thiadiazole rings can enhance biological activity by improving solubility or increasing binding affinity to target proteins .
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits potential anticancer properties. The compound may inhibit specific enzymes involved in cancer pathways, although detailed mechanistic studies are required to confirm these interactions .
Antimicrobial Properties
Research has shown that compounds containing thiadiazole and pyrazole motifs often exhibit antimicrobial activity. This compound's structure suggests it may possess similar properties, making it a candidate for further investigation in antimicrobial research .
Case Study 1: Anticancer Mechanisms
In a study examining various pyrazole derivatives, compounds similar to this compound were found to exhibit significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of related compounds against various bacterial strains. The results indicated that derivatives with similar structural features displayed promising activity, suggesting that this compound could also be effective against microbial pathogens .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Carboxamides
For example:
- N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) : Synthesized via EDCI/HOBT-mediated coupling, these compounds exhibit bioactivity linked to their aryl substituents. The benzyl and hydroxyl groups enhance hydrogen-bonding capacity, whereas the target compound’s furan and cyclopropyl groups may improve metabolic stability .
Thiadiazole Derivatives
Thiadiazole-containing compounds often display antimicrobial and anticancer activities. For instance:
- 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I): Synthesized via POCl3-mediated cyclization, this compound’s chlorophenyl group enhances lipophilicity.
Furan-Containing Analogues
Furan moieties are common in natural products and synthetic drugs. For example:
- N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide: This compound’s benzofuran core and nitro group confer redox activity. The target compound’s furan-methyl group may reduce toxicity compared to nitro-substituted derivatives .
Structural and Spectroscopic Analysis
NMR studies of related compounds (e.g., rapamycin analogues in ) reveal that substituent positioning significantly affects chemical shifts. For the target compound, regions corresponding to the cyclopropylpyrazole (positions 29–36) and furan-methyl (positions 39–44) would likely show distinct δ values compared to simpler thiadiazoles or pyrazoles .
Q & A
Q. What synthetic methodologies are commonly employed to construct the benzo[c][1,2,5]thiadiazole core in this compound?
The benzo[c][1,2,5]thiadiazole moiety is typically synthesized via cyclization reactions. For example, intermediates like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides can undergo iodine-mediated cyclization in DMF with triethylamine, releasing sulfur and forming the thiadiazole ring . Alternative routes include condensation of diazonium salts with thioamides under controlled pH and temperature .
Q. How are the pyrazole and furan substituents introduced into the molecule?
- Pyrazole synthesis : 5-Cyclopropyl-1-methyl-1H-pyrazole derivatives are often prepared via cyclocondensation of hydrazines with β-diketones or via Pd-catalyzed cross-coupling reactions to introduce cyclopropyl groups .
- Furan coupling : The furan-2-ylmethyl group is typically introduced via nucleophilic substitution or reductive amination. For instance, alkylation of amines with furfuryl chloride in the presence of K₂CO₃ in DMF is a common approach .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming regiochemistry of pyrazole and thiadiazole substituents. For example, coupling constants in 1H NMR distinguish between N-methyl and cyclopropyl groups on the pyrazole ring .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the carboxamide linkage .
- X-ray crystallography : Resolves ambiguities in stereochemistry, especially for cyclopropane geometry and thiadiazole conformation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the carboxamide linkage under competing reaction conditions?
The carboxamide bond is prone to hydrolysis under acidic/basic conditions. To optimize:
- Use coupling agents like HATU or EDCI in anhydrous DMF at 0–5°C to minimize side reactions .
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate intermediates before degradation .
- Contradictory data on solvent choice (DMF vs. THF) may arise from competing nucleophilicity; DMF is preferred for polar intermediates .
Q. What strategies are used to resolve discrepancies in biological activity data across structural analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., cyclopropyl vs. phenyl on pyrazole) and assess cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases or tubulin) using software like AutoDock Vina. For example, furan methyl groups may enhance hydrophobic interactions in certain binding pockets .
- Metabolic stability assays : Use liver microsomes to identify labile groups (e.g., thiadiazole ring oxidation) that cause variability in in vivo efficacy .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on pyrazole-NH) to steer electrophilic substitution to the 5-position .
- Metal catalysis : Pd-mediated C–H activation enables selective arylation at the 3-position of pyrazole, avoiding competing reactions at the cyclopropyl group .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution on the pyrazole ring to guide reagent selection .
Contradiction Analysis and Methodological Recommendations
Q. Why do some studies report low aqueous solubility despite the compound’s polar carboxamide group?
- Crystallinity vs. amorphous form : X-ray data shows that strong intermolecular hydrogen bonds in the crystalline form reduce solubility. Amorphous formulations (e.g., spray-dried dispersions) may improve bioavailability .
- Counterion screening : Replace traditional HCl salts with besylate or tosylate salts to enhance solubility without altering bioactivity .
Q. How to reconcile conflicting data on metabolic stability in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
